dBET57
CAS No.: 1883863-52-2
Cat. No.: VC0525123
Molecular Formula: C34H31ClN8O5S
Molecular Weight: 699.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1883863-52-2 |
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Molecular Formula | C34H31ClN8O5S |
Molecular Weight | 699.2 g/mol |
IUPAC Name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |
Standard InChI | InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 |
Standard InChI Key | CZRLOIDJCMKJHE-UXMRNZNESA-N |
Isomeric SMILES | CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Canonical SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Appearance | Solid powder |
Introduction
Mechanism of Action
dBET57 operates through a distinct mechanism that differs from traditional enzyme inhibitors. As a PROTAC-based molecule, it functions by inducing targeted protein degradation rather than simply inhibiting protein function.
PROTAC Technology Foundation
The compound works by recruiting the cellular protein degradation machinery to specifically target BRD4 for ubiquitination and subsequent proteasomal degradation. dBET57 creates a physical bridge between BRD4 and CRBN, which is a component of the E3 ubiquitin ligase complex . This interaction facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome system.
Selectivity Profile
While dBET57 primarily targets BRD4, research has shown that at higher concentrations, it can also induce the degradation of other BET family proteins including BRD2 and BRD3. For example, at 300 nM concentration, dBET57 significantly degrades BRD2/3 in neuroblastoma cell lines, although its primary target remains BRD4.
This multi-target capability gives dBET57 broader effects on transcriptional regulation in cancer cells compared to selective BET inhibitors, potentially contributing to its enhanced anticancer effects.
Anticancer Effects in Neuroblastoma
dBET57 has demonstrated remarkable efficacy against neuroblastoma in both in vitro and in vivo experiments, affecting multiple aspects of cancer cell biology.
Antiproliferative Effects
In vitro studies show that dBET57 disrupts the proliferation ability of neuroblastoma cells in a dose-dependent manner. Cell viability assays reveal that after treatment with dBET57, NB-cell viability declined significantly as concentration increased . The compound also demonstrated remarkable selectivity for cancer cells over normal cells, as evidenced by the significantly lower IC50 values in neuroblastoma cell lines compared to normal cell lines.
IC50 Values Across Cell Lines
Table 1: IC50 Values of dBET57 in Various Cell Lines (72-hour treatment)
Cell Line | Cell Type | IC50 (nM) |
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SK-N-BE(2) | Neuroblastoma | 643.4 |
IMR-32 | Neuroblastoma | 299 |
SH-SY5Y | Neuroblastoma | 414 |
HT22 | Normal neural cells | 2151 |
HPAEC | Normal pulmonary artery endothelial cells | 2321 |
293T | Human embryonic kidney cells | 4840 |
HCAEC | Normal human coronary artery endothelial cells | 3939 |
This data demonstrates that dBET57 exhibits significantly higher potency against neuroblastoma cells compared to normal cells, with 5-16 fold selectivity, suggesting a potential therapeutic window for clinical applications .
Effects on Apoptosis and Cell Cycle
dBET57 potently induces apoptosis in neuroblastoma cells as confirmed by Annexin V/PI staining. The proportion of apoptotic NB cells increases significantly in a dose-dependent manner following dBET57 treatment . Western blotting analysis shows that the activation of PARP increases with escalating doses of dBET57, while the expression of anti-apoptotic protein Bcl-2 gradually decreases .
Additionally, cell cycle analysis reveals that dBET57 treatment leads to G1 phase arrest in neuroblastoma cells. The proportion of NB cells in G1 phase increases following treatment, while the proportion of cells in G2 and S phases decreases . This cell cycle arrest is accompanied by changes in the expression of cell cycle-related proteins, including decreased expression of CyclinD1 and CDK9.
In Vivo Efficacy
Beyond cellular models, dBET57 has demonstrated substantial anticancer effects in xenograft tumor models. In these studies, intraperitoneal injection of dBET57 at 7.5 mg/kg daily significantly reduced tumor growth compared to control groups . This was confirmed through both physical tumor size measurements and fluorescence imaging using a Berthold in vivo imaging system .
Molecular Targets and Downstream Effects
The anticancer effects of dBET57 are mediated through multiple molecular pathways and targets, affecting the transcriptional landscape of neuroblastoma cells.
Targeting the MYCN Oncogene
MYCN amplification occurs in approximately 20% of neuroblastoma cases and is associated with poor prognosis . dBET57 indirectly inhibits the transcription of MYCN by targeting BRD4, which is known to regulate MYCN expression . This mechanism represents a promising approach for treating MYCN-amplified neuroblastomas that have historically been difficult to target directly.
Disruption of Superenhancer Landscape
A key mechanism of dBET57's action involves disrupting the superenhancer (SE) landscape of neuroblastoma cells. Superenhancers are large clusters of enhancers that drive the expression of genes defining cell identity and often include oncogenes in cancer cells .
Downregulation of Superenhancer-Related Genes
Through RNA-seq and ChIP-seq analyses, researchers have identified the superenhancer-related genes TBX3 and ZMYND8 as potential downstream targets of dBET57 in neuroblastoma . These genes have been experimentally verified to play important roles in the development and progression of neuroblastoma. Their downregulation following dBET57 treatment contributes significantly to the compound's anticancer effects.
Experimental Methods and Preclinical Validation
The anticancer effects of dBET57 have been extensively validated using various experimental approaches, establishing its potential as a therapeutic agent.
Cell Viability and Proliferation Assays
Studies have employed multiple complementary assays to evaluate the effects of dBET57 on neuroblastoma cell viability and proliferation:
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CCK8 assays demonstrated dose-dependent decreases in cell viability after 72 hours of treatment
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Long-term proliferation was assessed through clonal formation assays, showing significantly reduced colony formation in treated cells
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EdU incorporation assays revealed dramatic reductions in DNA synthesis activity, with significantly fewer EdU-positive cells in the dBET57-treated groups
Molecular and Cellular Analysis
Western blotting analyses have revealed that dBET57 treatment leads to:
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Increased activation of PARP (indicator of apoptosis)
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Decreased expression of anti-apoptotic protein Bcl-2
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Reduced expression of cell cycle-related proteins CyclinD1 and CDK9
Animal Studies
In vivo studies have confirmed the therapeutic potential of dBET57. Nude mice with neuroblastoma xenografts were treated with 7.5 mg/kg dBET57 via intraperitoneal injection daily. These experiments demonstrated:
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